1-(4,6-Dimethoxypyridin-2-yl)ethanol
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Overview
Description
1-(4,6-Dimethoxypyridin-2-yl)ethanol is an organic compound with the molecular formula C9H13NO3. It is a derivative of pyridine, characterized by the presence of two methoxy groups at the 4 and 6 positions and an ethanol group at the 2 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-Dimethoxypyridin-2-yl)ethanol typically involves the reaction of 4,6-dimethoxypyridine with an appropriate ethanol derivative under controlled conditions. The reaction may require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
1-(4,6-Dimethoxypyridin-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
1-(4,6-Dimethoxypyridin-2-yl)ethanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4,6-Dimethoxypyridin-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-(4,6-Dimethoxypyridin-2-yl)ethanol can be compared with other similar compounds, such as:
4,6-Dimethoxypyridine: Lacks the ethanol group, which may affect its reactivity and applications.
2-Ethyl-4,6-dimethoxypyridine:
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C9H13NO3 |
---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
1-(4,6-dimethoxypyridin-2-yl)ethanol |
InChI |
InChI=1S/C9H13NO3/c1-6(11)8-4-7(12-2)5-9(10-8)13-3/h4-6,11H,1-3H3 |
InChI Key |
MIPUOCPLXQRRRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC(=CC(=C1)OC)OC)O |
Origin of Product |
United States |
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